molecular formula C12H17N B14764469 2,2,4-trimethyl-3,7-dihydro-1H-quinoline

2,2,4-trimethyl-3,7-dihydro-1H-quinoline

Cat. No.: B14764469
M. Wt: 175.27 g/mol
InChI Key: BSOKQMCXEUUFEF-UHFFFAOYSA-N
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Description

2,2,4-trimethyl-3,7-dihydro-1H-quinoline is a heterocyclic compound with significant importance in various fields, including medicinal chemistry and industrial applications. This compound is known for its unique structure, which includes a quinoline ring system substituted with three methyl groups. It is often used as an antioxidant in rubber and latex products due to its ability to inhibit oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-3,7-dihydro-1H-quinoline typically involves the condensation of aniline with acetone in the presence of an acid catalyst. One common method employs a metal-modified tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the yield and efficiency of the process .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where aniline and acetone are reacted in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. The reaction mixture is then subjected to distillation to purify the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethyl-3,7-dihydro-1H-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

2,2,4-trimethyl-3,7-dihydro-1H-quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,4-trimethyl-3,7-dihydro-1H-quinoline exerts its effects involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This compound interacts with molecular targets such as lipid peroxides and reactive oxygen species, inhibiting their harmful effects .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-trimethyl-1,2-dihydroquinoline: Another quinoline derivative with similar antioxidant properties.

    2,4-dimethylquinoline: A related compound with different substitution patterns on the quinoline ring.

    1,2-dihydro-2,2,4-trimethylquinoline: A closely related compound with similar chemical properties

Uniqueness

2,2,4-trimethyl-3,7-dihydro-1H-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as an effective antioxidant in various industrial applications sets it apart from other similar compounds .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2,2,4-trimethyl-3,7-dihydro-1H-quinoline

InChI

InChI=1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4,6-7,13H,5,8H2,1-3H3

InChI Key

BSOKQMCXEUUFEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CCC=C2NC(C1)(C)C

Origin of Product

United States

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